Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate
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Overview
Description
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate, also known as MDC, is a cyclic ester that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research fields. MDC is a chiral molecule that exists in two enantiomeric forms, (3R,5S)-MDC and (3S,5R)-MDC, with the former being the more commonly studied enantiomer.
Scientific Research Applications
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been found to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In materials science, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and optical activity. In organic synthesis, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been used as a starting material for the synthesis of various compounds, including natural products and pharmaceuticals.
Mechanism Of Action
The mechanism of action of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate can act as a chiral template, directing the stereochemistry of the reaction, and as a chiral ligand, enhancing the enantioselectivity of the reaction.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate. However, it has been found to be non-toxic and non-carcinogenic in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is also relatively easy to synthesize and has a high yield. However, one limitation of using Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is its high cost compared to other chiral auxiliaries.
Future Directions
There are several future directions for the research on Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate. One potential direction is the development of new synthetic routes for Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate that are more cost-effective and environmentally friendly. Another direction is the investigation of the potential use of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate in the synthesis of novel biologically active compounds. Additionally, further studies are needed to fully understand the mechanism of action of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate and its potential applications in various chemical reactions.
Synthesis Methods
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopentadiene with maleic anhydride, followed by a Diels-Alder reaction with methyl vinyl ketone. The resulting product is then subjected to hydrolysis to obtain Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate as a white crystalline solid.
properties
CAS RN |
152708-65-1 |
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Product Name |
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(2)8(5-6)9(10)11-3/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
GQDDCUJLDXUDKO-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=C1)C(=O)OC)C |
SMILES |
CC1CC(C(=C1)C(=O)OC)C |
Canonical SMILES |
CC1CC(C(=C1)C(=O)OC)C |
synonyms |
1-Cyclopentene-1-carboxylicacid,3,5-dimethyl-,methylester,(3R-cis)-(9CI) |
Origin of Product |
United States |
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